1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-
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Overview
Description
1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- can be achieved through various methods. One common approach involves the reaction of indazole with chloromethyl chloroformate in the presence of a base to form indazole-3-carboxyl chloride. This intermediate is then reacted with ammonia to yield the desired carboxamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper acetate, can facilitate the formation of the N-N bond in the indazole ring, improving the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
- **Substitution
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Properties
CAS No. |
875577-84-7 |
---|---|
Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2,(H2,18,21) |
InChI Key |
YJUNOCSTEXIZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)N |
Origin of Product |
United States |
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